1,3,4-Trimethyl-1H-pyrrol-2(5H)-one
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Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-1,3,4-trimethyl- is a compound belonging to the class of γ-lactam compounds. These compounds are significant due to their presence in natural products, drugs, and biologically active molecules. They also serve as important synthetic intermediates in drug development and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1,3,4-trimethyl- involves several methods. One common approach is the copper-catalyzed synthesis, which involves the reaction of aldehydes and amines . Another method includes the palladium-catalyzed reaction of propargylamine, halide, and trifluoromethylbenzene . Additionally, the nickel-catalyzed reaction of acetamide with isocyanide is also used .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using transition metal catalysis and cascade cyclization reactions. These methods are designed to be practical and easily scalable .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-1,3,4-trimethyl- undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-1,3,4-trimethyl- has numerous scientific research applications:
Chemistry: It is used as a synthetic intermediate in the development of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the synthesis of materials and chemicals for various industrial applications
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1,3,4-trimethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: This compound is similar in structure and is used as a building block for the antidiabetic drug glimepiride.
1,5-Dihydro-2H-pyrrol-2-one: This compound shares the same core structure but lacks the trimethyl substitution.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-1,3,4-trimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1,3,4-trimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO/c1-5-4-8(3)7(9)6(5)2/h4H2,1-3H3 |
InChI Key |
MVVYTCZLLDNWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1)C)C |
Origin of Product |
United States |
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